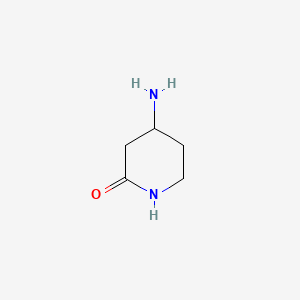

4-amino-2-Piperidinone

Descripción

Contextualization within Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are cyclic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. This class of compounds is of immense importance in chemistry.

The piperidine (B6355638) ring, a saturated six-membered heterocycle with one nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. nih.govacs.org It is often considered a "privileged scaffold" because its three-dimensional structure is well-suited for interacting with biological targets. The piperidinone scaffold, a derivative of piperidine containing a ketone group, is also of great interest. hmdb.ca Specifically, piperidin-2-ones (also known as delta-valerolactams) are cyclic amides that serve as versatile intermediates in organic synthesis. solubilityofthings.comnih.gov

The presence of the piperidine or piperidinone core is essential for the biological activity of numerous drugs. acs.org These scaffolds are frequently found in pharmaceuticals targeting a wide range of conditions. beilstein-journals.org The ability to introduce various substituents onto the piperidine ring allows chemists to fine-tune the properties of molecules for specific applications. nih.gov 4-Piperidone (B1582916) derivatives, in particular, are crucial intermediates in the synthesis of complex molecules and medicinal agents due to the reactivity of the ketone group. acs.org

4-amino-2-piperidinone, with the chemical formula C5H10N2O, possesses a distinct set of structural features that make it a valuable entity in chemical synthesis. guidechem.com The molecule consists of a piperidinone ring with a carbonyl group at the C2 position and an amino group at the C4 position. guidechem.com

This arrangement of functional groups—a lactam and a primary amine—on a single heterocyclic scaffold provides two reactive sites for further chemical transformations. guidechem.com The amino group is nucleophilic and can undergo reactions like acylation and alkylation, while the lactam functionality can be subjected to ring-opening or reduction reactions. cymitquimica.com The presence of a chiral center at the C4 carbon means the compound can exist as two different stereoisomers, (R)- and (S)-enantiomers, which can exhibit different biological activities. The piperidinone ring typically adopts a stable chair conformation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5513-66-6 scbt.com |

| Molecular Formula | C5H10N2O scbt.com |

| Molecular Weight | 114.15 g/mol scbt.com |

| Appearance | White to off-white crystalline powder guidechem.com |

| Solubility | Soluble in water and polar organic solvents like ethanol (B145695). guidechem.comlookchem.com |

Significance of Piperidine and Piperidinone Scaffolds in Organic Chemistry

Historical Perspective of this compound Research

The study of piperidinone derivatives has a rich history, evolving from initial synthetic challenges to broader applications in medicinal chemistry and materials science.

The synthesis of substituted piperidones has long been a focus of organic chemists. One of the most established methods for creating the 4-piperidone core is the Dieckmann cyclization. acs.orgresearchgate.net This multi-step process typically involves the reaction of a primary amine with two equivalents of an acrylate (B77674) ester, followed by an intramolecular base-catalyzed cyclization of the resulting diester to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield the 4-piperidone ring. researchgate.net

Other classical approaches include variations of the Mannich reaction, which involves the condensation of a carbonyl compound, ammonia (B1221849) or a primary amine, and another compound with an active hydrogen. acs.org Early synthetic routes to aminopiperidones often involved the reduction of a corresponding nitro- or oxime-substituted piperidinone. For instance, a common strategy involves creating an oxime from a piperidone and then reducing it to the amine. google.com Another approach has been the transformation of naturally occurring amino acids, such as L-glutamic acid, into chiral piperidone derivatives. dtic.milresearchgate.netcdnsciencepub.com

Initial research on this compound and related compounds was heavily focused on establishing viable and efficient synthetic routes. Over time, as synthetic methodologies became more robust, the research trajectory shifted towards exploring the utility of these molecules. The development of stereoselective synthesis methods, which allow for the controlled production of a specific enantiomer, became a significant area of investigation. acs.orgnih.govresearchgate.net This was driven by the understanding that different stereoisomers of a chiral drug can have vastly different biological effects.

Modern research now heavily emphasizes the use of this compound and its derivatives as key intermediates in the synthesis of complex, high-value molecules. lookchem.com There is a growing interest in incorporating this scaffold into novel pharmaceutical agents, with studies exploring its potential in developing treatments for a variety of diseases. guidechem.com The focus has expanded from "how to make it" to "what can be made with it," highlighting its role as a versatile building block.

Early Synthetic Endeavors

Role as a Fundamental Chemical Building Block

This compound is recognized as a versatile chemical building block due to the presence of its two distinct functional groups. guidechem.comlookchem.com This bifunctionality allows for a wide range of chemical modifications, making it a valuable starting material for constructing more complex molecular architectures.

The primary amino group at the C4 position serves as a key handle for introducing a variety of substituents through N-alkylation, N-acylation, and condensation reactions. The lactam part of the molecule also offers multiple avenues for transformation. For example, the amide bond can be cleaved through hydrolysis, or the carbonyl group can be reduced to a methylene (B1212753) group (CH2), converting the piperidinone into a substituted piperidine. mdpi.com

This reactivity makes this compound a crucial intermediate in the synthesis of diverse heterocyclic compounds and pharmaceutical agents. guidechem.comsigmaaldrich.com Its structure is a component of more elaborate molecules designed for specific biological targets, including potential antiviral and anticancer agents. guidechem.com The hydrochloride salt of this compound is also frequently used in synthesis, particularly in the development of drugs targeting the central nervous system. lookchem.com

Table 2: Key Reactions of this compound as a Building Block

| Functional Group | Reaction Type | Description |

|---|---|---|

| Amino Group (-NH2) | N-Acylation | Reacts with acyl chlorides or anhydrides to form amides. |

| N-Alkylation | Reacts with alkyl halides to form secondary or tertiary amines. | |

| Imine Formation | Condenses with aldehydes or ketones to form imines. | |

| Lactam Moiety | Reduction | The carbonyl group can be reduced, often with powerful reducing agents like lithium aluminum hydride, to yield a 4-aminopiperidine (B84694). dtic.mil |

Versatility in Chemical Reactions

The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary lactam and the primary amino group. guidechem.com These sites allow the molecule to participate in a variety of chemical transformations. The primary amino group is nucleophilic and can readily undergo reactions such as acylation and alkylation, enabling the attachment of various substituents and the extension of the molecular framework. cymitquimica.com

The piperidinone ring itself contains a carbonyl group and an N-H bond within the lactam structure. This lactam functionality is central to its reactivity. The piperidone scaffold is a key intermediate in numerous synthetic procedures, including multicomponent reactions like the Petrenko-Kritschenko piperidone synthesis, which combines aldehydes, keto-acid derivatives, and ammonia to form the piperidone ring. wikipedia.org Other significant reactions involving the piperidone core include:

Condensation Reactions: The carbon atoms adjacent to the carbonyl group can be involved in condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones. acgpubs.org This is a common method for synthesizing piperidinone derivatives by reacting a piperidinone with aromatic aldehydes. acgpubs.org

Imino Diels-Alder Reaction: The piperidone ring system can be constructed via stereoselective methods like the imino Diels-Alder reaction, which provides a route to substituted 4-piperidones and their derivatives. acs.org

Mannich Reactions: The Mannich reaction is a widely used "one-pot" method for synthesizing piperidin-4-one derivatives through the condensation of an aldehyde, a ketone, and an amine like ammonium (B1175870) acetate (B1210297). biomedpharmajournal.orgrdd.edu.iq

The presence of both an amine and a lactam allows for selective derivatization, making this compound a versatile tool for creating diverse chemical libraries. cymitquimica.comchemicalbook.com

Table 2: Key Reaction Types for Piperidinone Scaffolds

| Reaction Type | Description | Relevant Precursors/Reagents | Source |

|---|---|---|---|

| Mannich Condensation | A multicomponent reaction to form the piperidone ring. | Aldehydes, Ketones, Ammonium acetate | biomedpharmajournal.orgrdd.edu.iq |

| Claisen-Schmidt Condensation | Condensation of a piperidinone with an aldehyde to form α,β-unsaturated derivatives. | Aromatic aldehydes, Base (e.g., KOH) | acgpubs.org |

| Imino Diels-Alder Reaction | A [4+2] cycloaddition to form substituted tetrahydropyridines, which can be hydrolyzed to 4-piperidones. | Aldimines, Dienes, Lewis acid (e.g., ZnCl₂) | acs.org |

| Petrenko-Kritschenko Synthesis | A multicomponent reaction to produce 4-piperidones. | Aldehydes, Acetonedicarboxylic acid derivatives, Ammonia | wikipedia.org |

| Acylation/Alkylation | Reaction at the amino group to introduce new functional groups. | Acyl halides, Alkyl halides | cymitquimica.com |

Precursor in Diverse Chemical Syntheses

This compound serves as a valuable precursor and building block in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and chemical industries. guidechem.com Its utility stems from the piperidine ring, which is a common structural motif in many natural alkaloids and drug candidates. rdd.edu.iq

The compound is explicitly used as a building block in the synthesis of various pharmaceutical compounds, including potential antiviral and anticancer agents. guidechem.com The ability to functionalize both the amino group and the lactam ring allows for the systematic modification of the molecule's structure to achieve desired biological activities. guidechem.comcymitquimica.com

More broadly, the 4-piperidone core structure, for which this compound is a derivative, is a critical intermediate in the synthesis of numerous important compounds. wikipedia.org For example, 4-piperidone is a known precursor in several synthetic routes to the potent opioid analgesic fentanyl and its analogues. wikipedia.orgfederalregister.gov It can be used to synthesize key fentanyl intermediates such as 4-anilinopiperidine (NPP) and benzylfentanyl. federalregister.gov The versatility of the piperidone scaffold is also demonstrated in its use to create ligands for coordination chemistry, such as bispidone-ligands used in catalysis. wikipedia.org Furthermore, piperidin-4-one derivatives are synthesized as intermediates for compounds with potential anti-Alzheimer properties by targeting cholinesterase enzymes. acgpubs.org The structural framework of this compound makes it a valuable starting point for developing novel compounds with potential therapeutic applications. guidechem.com

Table 3: Applications as a Synthetic Precursor

| Product Class | Synthetic Utility | Source |

|---|---|---|

| Pharmaceuticals | Building block for antiviral and anticancer agents. | guidechem.com |

| Agrochemicals | Precursor in the production of pesticides and dyes. | guidechem.com |

| Complex Heterocycles | Intermediate for synthesizing substituted piperidines, a common core in drug molecules. | rdd.edu.iq |

| Fentanyl Analogues | The parent 4-piperidone structure is a key precursor to fentanyl intermediates like NPP and benzylfentanyl. | federalregister.gov |

| Enzyme Inhibitors | The piperidinone moiety is used to develop cholinesterase inhibitors for potential anti-Alzheimer's treatment. | acgpubs.org |

Structure

3D Structure

Propiedades

IUPAC Name |

4-aminopiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-1-2-7-5(8)3-4/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZBOFGNZPNOOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601638 | |

| Record name | 4-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5513-66-6 | |

| Record name | 4-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino 2 Piperidinone and Its Derivatives

Strategies for Regioselective Synthesis of 4-amino-2-Piperidinone

Achieving regioselectivity is a primary challenge in the synthesis of polysubstituted heterocycles. For this compound, the goal is to selectively introduce an amino or a precursor functional group (like a nitro group) at the C4 position while constructing the 2-piperidinone lactam core. The methods employed often rely on carefully designed precursors that guide the cyclization and functionalization steps to the desired positions. Key strategies involve the controlled formation of the piperidinone ring through various cyclization reactions, where the placement of substituents on the starting materials dictates the final regiochemical outcome. nih.gov

The formation of the six-membered lactam ring is the cornerstone of this compound synthesis. Various cyclization strategies have been developed, each offering distinct advantages in terms of precursor accessibility, reaction conditions, and potential for stereocontrol. These approaches include classical lactamization, modern multi-component reactions, and metal-catalyzed processes. mdpi.comdtic.mil

Lactamization involves the intramolecular condensation of a linear amino acid derivative to form the cyclic amide bond of the 2-piperidinone ring. This is often the final step in a multi-step sequence. A prominent strategy involves a cascade reaction sequence such as a Michael addition followed by a nitro-Mannich reaction and subsequent lactamization. nih.gov

In one such approach, a four-component reaction between substituted nitrostyrenes, aromatic aldehydes, dialkyl malonates, and ammonium (B1175870) acetate (B1210297) generates a highly functionalized intermediate. acs.orgacs.org This intermediate undergoes a final intramolecular lactamization to yield a polysubstituted 2-piperidinone. The position of the nitro group, a precursor to the amine, is determined by the initial Michael addition step. nih.govacs.org

Another classical approach that leads to a related piperidine-2,4-dione scaffold is the Dieckmann cyclization. This involves the intramolecular condensation of a δ-amino diester. researchgate.net For instance, the cyclization of δ-amino β-keto esters can produce 6-substituted piperidine-2,4-diones, which could serve as precursors to this compound derivatives through further chemical modification. researchgate.net A base-mediated Dieckmann reaction of an amino-diester intermediate can yield a 4-piperidone (B1582916) ester, which can then be further functionalized. beilstein-journals.org

| Reaction Type | Key Precursor | Reagents/Conditions | Product Type | Ref. |

| Michael/nitro-Mannich/Lactamization | Nitrostyrene, Aldehyde, Malonate | Ammonium Acetate | Polysubstituted 4-nitro-2-piperidinone | nih.govacs.org |

| Dieckmann Cyclization | δ-amino β-keto ester | Base | 6-substituted piperidine-2,4-dione | researchgate.net |

| Dieckmann Cyclization | Amino-diester | Base (e.g., NaH) | 3-Carbomethoxy-4-piperidone | researchgate.netbeilstein-journals.org |

Multi-component reactions (MCRs) are highly efficient strategies that allow for the construction of complex molecules like piperidinones in a single synthetic operation by combining three or more starting materials. acs.org These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. nih.govacs.org

A notable example is a four-component reaction that yields polysubstituted 2-piperidinones through a Michael addition/nitro-Mannich/lactamization cascade. nih.govacs.org This method combines nitrostyrenes, aromatic aldehydes, dialkyl malonates, and ammonium acetate. The reaction proceeds with high stereoselectivity, and the resulting 4-nitro-2-piperidinone derivatives can be subsequently reduced to the desired 4-amino compounds. acs.orgacs.org The versatility of this approach is demonstrated by the wide range of applicable aldehydes and nitrostyrenes, including both electron-rich and electron-deficient aromatic systems. acs.org

The Ugi reaction, another powerful MCR, has also been adapted for piperidinone synthesis. mdpi.com An ammonia-promoted Ugi reaction using a ketone, methyl isocyanoacetate, and sodium azide (B81097) can produce tetrazolopiperidinones. acs.org While not directly yielding a 4-amino derivative, this showcases the potential of MCRs to build the core heterocyclic structure, which can be further modified.

| MCR Type | Components | Key Features | Product | Ref. |

| Michael/Nitro-Mannich Cascade | Nitrostyrene, Aldehyde, Malonate, Ammonium Acetate | High stereoselectivity; forms C-C and C-N bonds | Polysubstituted 4-nitro-2-piperidinone | nih.govacs.org |

| Radical/Organometallic Cascade | Isonitrile, Acrylate (B77674), Organometallic reagent | Forms up to three C-C and one C-N bond in one pot | 2,3-Disubstituted piperidinones | acs.org |

| Ammonia-Promoted Ugi Reaction | Ketone, Methyl isocyanoacetate, Sodium azide, Ammonium chloride | Forms spiro-tetrazolopiperidinones from cyclic ketones | Spiro-tetrazolopiperidinone | acs.org |

Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of nitrogen heterocycles. researchgate.netmasterorganicchemistry.com In the context of this compound synthesis, this strategy can be applied either intramolecularly to form the piperidinone ring or intermolecularly to introduce the amino group onto a pre-existing piperidone core. mdpi.com

An intramolecular approach involves the cyclization of a linear precursor containing both a carbonyl group (or its precursor) and a distal amine or nitro group. mdpi.comthieme-connect.com For example, an iron-catalyzed reductive amination of ω-amino fatty acids uses phenylsilane (B129415) to promote the formation and reduction of an imine, initiate cyclization, and reduce the resulting piperidinone intermediate. nih.gov Similarly, a sequence involving a nitro-Mannich reaction to create a functionalized acetal (B89532), followed by a diastereoselective reductive cyclization, can produce highly substituted piperidines. mdpi.com A key intermediate, such as a δ-keto ester or aldehyde, can undergo reductive amination with an amine source, followed by spontaneous or induced lactamization to furnish the 2-piperidinone ring. thieme-connect.com

| Strategy | Precursor Type | Key Reagents | Product | Ref. |

| Intramolecular Reductive Amination | Dimethyl 3-ethyl-3-formylpimelate | Primary amine (e.g., benzylamine), NaBH(OAc)₃ | 5,5-Disubstituted piperidinone | thieme-connect.com |

| Iron-Catalyzed Reductive Amination | ϖ-amino fatty acids | Iron complex, Phenylsilane | Piperidine (B6355638) (via piperidinone intermediate) | mdpi.comnih.gov |

| Intermolecular Reductive Amination | N-substituted 4-piperidone | Primary amine (e.g., dodecylamine), NaBH(OAc)₃ | N,N'-disubstituted 4-aminopiperidine (B84694) | mdpi.com |

| Reductive Cyclization | Amino acetal (from nitro-Mannich) | H₂, Pd/C | Diastereoselective piperidine | mdpi.com |

Intramolecular cyclization encompasses a broad range of reactions where a linear molecule containing the necessary functional groups is induced to form the piperidinone ring. mdpi.com These pathways are fundamental to many synthetic routes and often provide excellent control over ring size and substitution.

One pathway involves the cyclization of δ-amino-β-ketoacids or their ester derivatives. researchgate.net These precursors can be prepared via chain extension of β-amino acids. The subsequent intramolecular cyclization, often a Dieckmann-type condensation, yields piperidine-2,4-diones, which are valuable intermediates. researchgate.net Another approach utilizes radical-mediated cyclization. For example, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by a cobalt(II) complex to produce piperidines. mdpi.comnih.gov A Strecker synthesis, which simultaneously installs amine and nitrile groups on a 4-piperidone, can be followed by intramolecular cyclization under basic conditions to form a bicyclic system containing the desired scaffold.

| Cyclization Pathway | Precursor | Key Conditions/Catalyst | Product Type | Ref. |

| Dieckmann Condensation | δ-aryl-δ-amino-β-ketoacids | N/A (acylation of Meldrum's acid) | 6-arylpiperidine-2,4-dione | researchgate.net |

| Radical Cyclization | Linear amino-aldehyde | Cobalt(II) catalyst | Piperidine | mdpi.comnih.gov |

| Strecker/Intramolecular Cyclization | 4-Piperidone | NH₄Cl, NaCN, then base (pH 10-12) | Aminonitrile intermediate, then cyclized product | |

| Aza-Michael Reaction | Various | Base or acid catalysis | Piperidine derivative | mdpi.com |

Palladium catalysis offers powerful and often mild conditions for the formation of C-C and C-N bonds, making it highly suitable for heterocyclic synthesis. mdpi.com Palladium-catalyzed reactions such as cross-coupling and cycloadditions have been effectively applied to the synthesis of piperidine and piperidinone derivatives.

A palladium-catalyzed [4+2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones provides a direct route to piperidine-2,6-dione derivatives. researchgate.net While not producing a 2-piperidinone directly, this highlights the utility of Pd-catalyzed cycloadditions in building related six-membered rings. In another strategy, a Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by a Pd(DMSO)₂(TFA)₂ complex, can be used to synthesize various six-membered nitrogen heterocycles, including piperidinones. organic-chemistry.org Furthermore, intramolecular Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, can be used to construct complex piperidinone-containing systems from precursors like 2-bromobenzyl-substituted piperidin-2-ones. researchgate.net

| Pd-Catalyzed Reaction | Substrates | Catalyst/Ligand | Product Type | Ref. |

| [4+2] Cycloaddition | Amido-tethered allylic carbonate, Oxazol-5-(4H)-one | Palladium catalyst | Piperidine-2,6-dione | researchgate.net |

| Wacker-Type Cyclization | Alkene with tethered amine | Pd(DMSO)₂(TFA)₂ | Piperidinone | organic-chemistry.org |

| Intramolecular α-Arylation | Piperidin-2-one with 2-bromobenzyl substituent | Palladium catalyst | 1,5-Methano-3-benzazocine | researchgate.net |

| Reductive Carbonylative Amination | Alkenyl triflate, N-Sulfinylamine | Pd(OAc)₂, PAd₂Bn | Alkenyl sulfinamide | nih.govacs.org |

Intramolecular Cyclization Pathways

Stereoselective and Enantiopure Synthesis

The creation of specific stereoisomers of this compound is critical, as the three-dimensional arrangement of atoms profoundly influences biological activity. Stereoselective and enantiopure syntheses aim to produce a single desired stereoisomer, avoiding the formation of complex mixtures that are difficult to separate.

Chiral auxiliaries are reversibly attached organic fragments that guide the stereochemical course of a reaction. nih.gov This strategy has been effectively employed in the synthesis of substituted piperidinones. The use of a chiral auxiliary can induce an asymmetric Michael addition, which is a key step in building the chiral piperidinone framework. kcl.ac.uk An asymmetric route to 1-unsubstituted piperidin-2,4-diones was developed using Davies' chiral auxiliary to facilitate such an addition. kcl.ac.uk

Another approach involves using O-derivatized amino sugars, such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine, as chiral auxiliaries. google.com These carbohydrate-based auxiliaries leverage their inherent steric and stereoelectronic properties to direct the outcome of reactions, such as the domino Mannich–Michael reaction, to furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. google.com Similarly, (S)-4-benzyloxazolidinone has been used as a chiral auxiliary to achieve the asymmetric synthesis of (R)-N-benzyl-5-methylhydroxy-piperidone in a multi-step process. ikprress.org The key step in this synthesis was a diastereoselective aldol (B89426) reaction. ikprress.org

The general principle of using a chiral auxiliary involves several stages: attachment of the auxiliary to the substrate, a diastereoselective reaction to create the new stereocenter, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. nih.gov

Asymmetric hydrogenation is a powerful method for establishing stereocenters by the enantioselective addition of hydrogen across a double bond, often using a chiral metal catalyst. This technique is particularly useful for producing chiral piperidines from unsaturated precursors like N-iminopyridinium ylides. mdpi.com Catalytic asymmetric hydrogenation of these pyridine (B92270) derivatives can be achieved with high efficiency by optimizing the electronic properties of the catalyst through ligand modification. mdpi.com Rhodium(I) complexes with P-chiral bisphosphorus ligands have been used for the enantioselective asymmetric hydrogenation of heterocyclic tetrasubstituted enamides. sciencemadness.org

Another prominent strategy is the catalytic asymmetric hydrogenation of α-substituted ketones via a process called dynamic kinetic resolution (DKR). nih.gov In one instance, the highly selective asymmetric hydrogenation of a piperidinone precursor proceeded with concomitant DKR to afford an enantiomerically pure amino alcohol intermediate after debenzylation and crystallization. nih.gov

Asymmetric cyclization reactions are also fundamental to constructing the chiral piperidinone ring. The imino Diels-Alder reaction, for example, can produce substituted 4-aminotetrahydropyridines with high stereoselectivity, which can then be hydrolyzed to the corresponding 4-piperidone derivatives. wikipedia.org The stereochemical outcome of this [4+2] cyclization can be influenced by the choice of Lewis acid catalyst and the substituents on the imine.

Table 1: Comparison of Stereoselective Synthesis Strategies

| Methodology | Key Principle | Example Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | Asymmetric Michael addition using Davies' chiral auxiliary. | Broad substrate scope; predictable stereochemical outcome. | kcl.ac.uk |

| Asymmetric Hydrogenation | Enantioselective reduction of an unsaturated precursor using a chiral catalyst. | Hydrogenation of N-iminopyridinium ylides with a modified catalyst. | High enantiomeric excesses; catalytic nature improves atom economy. | mdpi.com |

| Asymmetric Cyclization | Stereoselective ring formation. | Imino Diels-Alder reaction of 2-amino-1,3-butadienes. | Direct construction of the heterocyclic ring with stereocontrol. | wikipedia.org |

Chiral Auxiliary Approaches

Functionalization and Derivatization of the this compound Scaffold

The this compound core is a versatile scaffold that allows for chemical modifications at multiple positions, including the exocyclic amino group and various sites on the piperidinone ring. This functionalization is key to creating libraries of diverse compounds for structure-activity relationship (SAR) studies.

The amino group at the C4 position is a primary site for derivatization, allowing for the introduction of a wide array of functional groups. Standard protecting groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are often used to mask the amine's reactivity during other synthetic steps, after which they can be removed to allow for specific modifications. researchgate.net

Common derivatizations include acylation and sulfonylation. For instance, a 4-amino-1-Boc-piperidine intermediate can be readily acylated with benzoyl chloride or sulfonylated with benzenesulfonyl chloride under basic conditions, followed by Boc-deprotection to yield the N-substituted amide or sulfonamide products. nih.gov This approach has been used to prepare diverse libraries of compounds. researchgate.net More complex moieties, such as ureas and thioureas, can also be introduced. The synthesis of piperidinyl-hydrazidoureido and piperidinyl-hydrazidothioureido sulfonamides demonstrates the versatility of the amino group as a handle for constructing elaborate side chains. mdpi.com

Reductive amination is another key technique used to introduce the amino group or to further functionalize it. researchgate.netwikipedia.org This reaction allows for the formation of new carbon-nitrogen bonds, expanding the structural diversity of the final compounds.

The piperidinone ring itself offers several positions for substitution, enabling fine-tuning of the molecule's properties. The functionality and conformational bias of dihydropyridone and tetrahydropyridine (B1245486) intermediates allow for regio- and stereoselective substitutions at every carbon atom of the ring. researchgate.net

Methods for introducing substituents include:

Conjugate Addition: Michael addition of nucleophiles, such as organocuprates, to α,β-unsaturated piperidinone precursors is a powerful method for installing substituents at the C3 or C5 positions. google.comresearchgate.net

Alkylation: The enolate of a piperidinone can be alkylated to introduce substituents adjacent to the carbonyl group. google.com For example, alkylation at the C3 position of 2-phenyl-2,3-dihydropyridone has been shown to proceed as a single diastereomer. researchgate.net

Palladium-Catalyzed Coupling: Halogenated dehydropiperidinones can undergo palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl or alkynyl groups at the C5 position. google.com

Cycloaddition Reactions: The imino Diels-Alder reaction is a stereoselective route to introduce substituents at the C2 and C6 positions of the resulting piperidine ring.

These varied approaches have led to the synthesis of prototypical piperidinone libraries with multiple sites of diversity, such as 4-arylsulfonamides and O-carbamates derived from 2-substituted 4,5-unsaturated piperidinones. researchgate.net

Table 2: Examples of Functionalization Strategies

| Position | Reaction Type | Reagents/Method | Resulting Moiety | Reference |

|---|---|---|---|---|

| 4-Amino Group | Acylation | Benzoyl chloride, base | Amide | nih.gov |

| 4-Amino Group | Sulfonylation | Benzenesulfonyl chloride, base | Sulfonamide | nih.gov |

| Ring (C5) | Conjugate Addition | Organocuprates | Alkyl/Aryl group | google.com |

| Ring (C3) | Alkylation | Enolate formation, alkyl halide | Alkyl group | researchgate.net |

| Ring (C2, C6) | Imino Diels-Alder | Diene, Imine, Lewis Acid | Various substituents |

Modifications at the Amino Group

Green Chemistry Approaches in this compound Synthesis

While not always explicitly labeled as "green," several modern synthetic methods for piperidinones align with the principles of green chemistry by improving efficiency, reducing waste, and utilizing catalytic processes.

One key green strategy is the use of multicomponent reactions (MCRs) , which combine three or more reactants in a single operation to form a complex product, thereby increasing atom economy and reducing the number of synthetic steps and purification processes. The Petrenko-Kritschenko piperidone synthesis is a classic example of an MCR that condenses an aldehyde, a β-keto ester derivative, and ammonia (B1221849) to form the 4-piperidone ring. wikipedia.org

One-pot cascade reactions are another efficient approach. A unique three-component cascade coupling has been developed to assemble a functionalized piperidinone skeleton in a single pot, significantly streamlining the synthesis. researchgate.net

Microwave-assisted synthesis has emerged as an eco-friendly method for producing piperidones. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, with a considerable increase in product yields, fitting the green chemistry goal of energy efficiency.

Finally, the use of catalysis is a cornerstone of green chemistry. Phosphine-catalyzed (4+2) annulations and gold(I)-catalyzed oxidative amination of alkenes represent advanced catalytic methods for constructing piperidine derivatives. nih.gov These catalytic cycles use small amounts of a catalyst to generate large quantities of product, avoiding the waste associated with stoichiometric reagents.

Sustainable Reagents and Solvents

The shift towards green chemistry has profoundly influenced the synthesis of heterocyclic compounds, including piperidinones. This paradigm shift involves replacing hazardous reagents and volatile organic solvents (VOCs) with safer, more sustainable alternatives.

Deep Eutectic Solvents (DES): A significant advancement is the use of Deep Eutectic Solvents (DES) as a reaction medium. DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and inexpensive.

One notable example is the use of a glucose-urea DES for the one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives. researchgate.net This solvent system is considered a "real green solvent" as it does not release harmful organic pollutants. researchgate.net The synthesis, which involves reacting hydroxybenzaldehydes with various ketones in the presence of ammonia, proceeds with good to excellent yields. researchgate.net Similarly, a DES composed of choline (B1196258) chloride and glucose has been employed for preparing 2,6-diaryl piperidine-4-ones, resulting in very good to excellent yields (85-90%). researchgate.net These DES-based methods offer a significant advantage over syntheses that rely on conventional volatile organic solvents. researchgate.net

Heterogeneous Catalysts: The use of recyclable, solid-phase catalysts represents another cornerstone of sustainable synthesis. Montmorillonite K-10 (MK-10) clay, a green and commercially available heterogeneous catalyst, has been effectively used in the Mannich reaction to produce 3-arylidene-4-piperidone derivatives. neliti.com This method, often enhanced by microwave irradiation, features a simple experimental procedure and allows for easy recovery and reuse of the catalyst, making it a practical and environmentally friendly pathway. neliti.com

Supported Ionic Liquids: Ionic liquids (ILs) are valued as green solvents due to their low vapor pressure and high thermal stability. jksus.org To enhance their utility and facilitate separation, they can be immobilized on solid supports. A supported ionic liquid phase organocatalyst (SILPOC), created by immobilizing L-proline and 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate (B86663) on silica, has been developed for synthesizing substituted piperidinones. This heterogeneous catalyst is stable, recyclable, and allows for simple product workup by filtration, achieving good-to-excellent yields without the need for chromatographic purification.

Aqueous Media: Water is the most abundant and environmentally benign solvent. An efficient procedure for synthesizing 2-amino-4-aryl-8-[(E)-arylmethylidene]-5,6,7,8,-4H-pyrano[3,2-c]pyridine derivatives from 3,5-bis[(E)-arylmethylidene]-tetrahydro-4(1H)-pyridinones has been developed using a green medium of ethanol (B145695) and water (1:1). tandfonline.com The reaction proceeds at room temperature with high yields and demonstrates the feasibility of conducting complex organic transformations in aqueous systems. tandfonline.com

Table 1: Comparison of Sustainable Solvents and Catalysts in Piperidinone Derivative Synthesis

| Synthetic Target | Solvent/Catalyst | Key Advantages | Yield (%) | Source(s) |

|---|---|---|---|---|

| 2,6-bis(hydroxyphenyl)piperidin-4-one derivatives | Glucose-Urea DES | Biodegradable, non-polluting solvent | Good to Outstanding | researchgate.net |

| 3-methyl-2,6-diphenyl piperidin-4-one | Glucose-Urea DES | Inexpensive, effective green medium | 82% | asianpubs.org |

| 2,6-diaryl piperidine-4-ones | Glucose-Choline Chloride DES | Atom-efficient, avoids VOCs | 85-90% | researchgate.net |

| 3-arylidene-4-piperidone derivatives | Montmorillonite K-10 Clay | Reusable, eco-friendly, simple procedure | Not specified | neliti.com |

| Substituted 2,6-diarylpiperidinones | Supported Ionic Liquid (SILPOC) | Recyclable catalyst, simple workup | Good to Excellent | |

| Spiroindenoquinoxaline-piperidone hybrids | Ionic Liquids | Good yields, high thermal stability | Good | jksus.org |

| Substituted pyrano[3,2-c]pyridines | Ethanol/Water (1:1) | Green media, room temperature reaction | 78-96% | tandfonline.com |

Efficiency and Atom Economy in Synthetic Routes

Beyond the choice of materials, the efficiency of the synthetic route itself is a critical aspect of green chemistry. This involves designing reactions that maximize the incorporation of starting materials into the final product (high atom economy) and minimize steps and waste.

Atom-Efficient Reactions: Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product. Routes that involve condensations, cycloadditions, and catalytic hydrogenations are often highly atom-economical. For instance, the synthesis of piperidinone derivatives using DES is described as an "atom-efficient method". researchgate.net Similarly, the synthesis of pyrano[3,2-c]pyridines from piperidinone precursors is noted for its atom economy and high bond-forming efficiency. tandfonline.com

One-Pot and Tandem Processes: Combining multiple reaction steps into a single "one-pot" process significantly improves efficiency by reducing the need for intermediate purification, minimizing solvent use, and saving time. A one-pot process for preparing N-substituted piperidones using carbonate bases has been demonstrated to provide excellent yields (e.g., 90% for a specific picolyl-substituted piperidone) along with superior atom economy and waste minimization. acs.org Multi-component reactions, such as the Mannich reaction used to synthesize piperidones, are inherently efficient as they form several bonds in a single operation. neliti.com

Catalytic Reductions: Catalytic hydrogenation is a key atom-economical transformation. The reductive amination of 2,2,6,6-tetramethylpiperidinone-4 with ammonia and hydrogen in the presence of a hydrogenation catalyst (such as cobalt, nickel, or platinum group metals) produces 4-amino-2,2,6,6-tetramethylpiperidine (B32359) in nearly quantitative yields (>95%). google.com This process directly converts a ketone functionality to the desired amine with high efficiency. google.com Similarly, the catalytic hydrogenation of N-aryl piperidinones offers an atom-economical route to N-aryl-amino alcohols, though it can require expensive catalysts and harsh conditions. rsc.org

Table 2: Efficiency of Selected Synthetic Routes to Piperidinone Derivatives

| Synthetic Method | Key Features | Yield (%) | Reaction Conditions | Source(s) |

|---|---|---|---|---|

| Reductive Amination of Tetramethylpiperidinone | Direct conversion to aminopiperidine | >95% | 130-140°C, 250 bar H₂ | google.com |

| One-Pot N-substitution | Single solvent system, minimal waste | 90% | Not specified | acs.org |

| Mannich Reaction (Microwave-assisted) | Use of reusable clay catalyst | Not specified | Microwave irradiation, 80W | neliti.com |

| Tandem Knoevenagel-Michael Addition | Green media, room temperature | up to 96% | EtOH/H₂O, Room Temp. | tandfonline.com |

| Condensation, Hydrolysis, Decarboxylation | Poor atom economy, multi-step | "Acceptable" overall yield | Not specified | google.com |

Medicinal Chemistry and Pharmacological Relevance of 4 Amino 2 Piperidinone Derivatives

Structure-Activity Relationship (SAR) Studies of 4-aminopiperidinone Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For 4-aminopiperidinone analogs, these studies aim to identify the structural features essential for biological activity and to understand how modifications to the scaffold affect potency and selectivity. nih.govmalariaworld.org

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov The derivation of these minimal pharmacophoric elements is a key step in drug design. nih.gov For 4-amino-2-piperidinone derivatives, the core pharmacophoric features are centered around the lactam ring and the strategically placed amino group.

Key pharmacophoric requirements identified from various analogs include:

Hydrogen Bonding Capabilities : The lactam carbonyl (C=O) group and the amide proton (N-H) are critical hydrogen bond acceptor and donor sites, respectively. The 4-amino group provides an additional, crucial hydrogen bond donor site. bas.bg These features are fundamental for interaction with biological targets like enzyme active sites or receptors.

Constrained Dipeptide Surrogate : The rigid piperidinone ring serves as a constrained surrogate for a dipeptide unit in a peptide chain. bas.bg This structural constraint reduces the conformational flexibility of the molecule, which can lead to higher binding affinity by minimizing the entropic penalty upon binding to a target.

Defined Vectorial Arrangement : The specific spatial orientation of the substituents on the piperidinone ring is critical. The ability of the scaffold to present side chains in a controlled fashion is essential for mimicking the conformation of bioactive peptides, such as the β-turn. wjarr.com

Modifying substituents at various positions on the 4-aminopiperidinone scaffold has a profound impact on biological activity, allowing for the fine-tuning of potency and selectivity.

Substitution on the nitrogen atom of the piperidinone ring significantly influences the molecule's properties and bioactivity.

In studies on related 3,5-bis(arylidene)-4-piperidones, the introduction of an N-acryloyl group was found to dramatically increase cytotoxicity compared to analogs with an unsubstituted N-H. nih.gov This suggests that the electronic and steric properties of the N-substituent can modulate the reactivity of the core structure.

The synthesis of N-phenethyl-4-piperidone is a classic example of N-alkylation, demonstrating the feasibility of introducing larger hydrophobic groups at this position. jocpr.com

In the development of adenosine (B11128) A1 receptor modulators, N-substituted piperidones were used as key starting materials, where the N-substituent was varied to include groups like methyl or those derived from N-Boc protected amino acids. nih.gov

Blocking the secondary nitrogen with either electron-donating (e.g., CH₃) or electron-withdrawing (e.g., COR, NO) groups can lead to significant changes in the ring's conformation, which in turn affects activity. researchgate.net

The amino group at the C4 position is a prime site for modification to create derivatives with altered biological profiles. cymitquimica.com It can be readily acylated or alkylated to introduce new functionalities. cymitquimica.com

Researchers have synthesized pseudopeptides by acylating the aminomethyl group of a piperidinone derivative with various N-protected α-amino acids, including glycine (B1666218), L-tryptophan, L-phenylalanine, and L-alanine. bas.bg This approach allows the piperidinone scaffold to be incorporated into peptide-like structures. bas.bg

Some of these peptide derivatives were tested for their biological activity; for instance, derivatives incorporating alanine (B10760859) and glycine showed weak ACE inhibitory activity. bas.bg

The use of 4-(N-Boc-amino)piperidone as a building block is common, where the Boc protecting group allows for controlled reactions at other parts of the molecule before being removed to free the primary amine for further derivatization. sigmaaldrich.com This intermediate has been used in the synthesis of potent anti-HIV-1 CCR5 antagonists. sigmaaldrich.com

Below is a table summarizing the biological activity of some modified piperidinone derivatives.

| Parent Scaffold | Modification | Resulting Compound Type | Observed Biological Activity | Reference |

| 3,5-Bis(arylidene)-4-piperidone | N-Acryloyl group addition | N-Acryloyl-3,5-bis(arylidene)-4-piperidone | Significantly increased cytotoxicity | nih.gov |

| trans-5-Aminomethyl-1-benzyl-6-phenylpiperidin-2-one | Acylation with N-protected L-Alanine | Peptide derivative | Weak ACE inhibitory activity | bas.bg |

| trans-5-Aminomethyl-1-benzyl-6-phenylpiperidin-2-one | Acylation with N-protected Glycine | Peptide derivative | Weak ACE inhibitory activity | bas.bg |

| trans-5-Aminomethyl-1-benzyl-6-phenylpiperidin-2-one | Acylation with N-protected L-Tryptophan | Peptide derivative | Antihistamine activity | bas.bg |

The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. The piperidone ring typically adopts a chair or boat conformation, and the preference is heavily influenced by its substituents. researchgate.netbeilstein-journals.org

Stereoelectronic effects, such as hyperconjugation between the lone pair of electrons on the nitrogen atom and adjacent antibonding orbitals, play a major role in stabilizing specific conformations. beilstein-journals.org

In N-acyl-2,6-diphenylpiperidin-4-ones, the piperidine (B6355638) ring has been observed to exist largely in boat conformations. researchgate.net The presence of an N-acyl group can affect the relative positions of other substituents on the ring, which may contribute to differences in cytotoxicity. nih.gov

One of the most significant pharmacological applications of the this compound scaffold is its use as a β-turn mimetic. bas.bgnih.gov β-turns are secondary protein structures that play critical roles in biological recognition processes. wjarr.comworldscientific.com

Conformational analyses using IR and NMR spectroscopy have shown that 4-aminopiperidin-2-one derivatives can predominantly adopt a reverse-turn structure. nih.govacs.org

This turn is stabilized by a strong intramolecular hydrogen bond between the lactam carbonyl and a terminal N-H group, forming a stable 11-membered ring. nih.govacs.org This constrained conformation mimics a Type II β-turn. acs.org

These structured scaffolds, sometimes referred to as Freidinger lactams, have been used to create peptidomimetics with significant biological activity. bas.bg For example, lactam-bridged analogues of the dopamine (B1211576) receptor modulating peptide Pro-Leu-Gly-NH₂ (PLG) were synthesized using a 4-aminopiperidin-2-one core. nih.gov These mimetics were found to significantly enhance the agonist binding of dopamine D2 receptors, with one isomer showing potency comparable to the natural ligand PLG. nih.gov

The table below illustrates the key feature of a model β-turn mimetic based on the this compound scaffold.

| Compound Type | Key Structural Feature | Stabilizing Interaction | Resulting Conformation | Reference |

| 4-Aminopiperidin-2-one peptidomimetic | Lactam-bridged dipeptide analogue | Intramolecular CO···HN hydrogen bond | Reverse-turn structure (11-membered ring) | nih.govacs.org |

Conformational Analysis and its Influence on Activity

Preferred Conformations in Solution

The piperidine ring, the core of this compound, typically adopts a chair conformation, which is similar to cyclohexane. wikipedia.org In solution, piperidine derivatives can exist in two distinct chair conformations, characterized by the axial or equatorial position of the substituent on the nitrogen atom. wikipedia.org The equatorial conformation is generally found to be more stable. wikipedia.org

For substituted piperidin-4-ones, the preferred conformation can be influenced by the nature and position of the substituents. Studies on N-nitroso-piperidin-4-one derivatives have indicated the presence of an equilibrium mixture of boat forms in solution. researchgate.net In other instances, such as with (±)-trans-5-amino-1-benzyl-6-phenylpiperidin-2-one, the molecule is characterized by an equilibrium between two conformations in solution. academie-sciences.fr This conformational flexibility is considered advantageous in drug design, as it allows the molecule to adapt to the three-dimensional pockets of protein targets. The specific spatial arrangement often places the amino group at the 4-position in an equatorial orientation to minimize steric hindrance and stabilize the molecule.

Biological Activities and Therapeutic Potential

Derivatives of the 4-aminopiperidine (B84694) scaffold have demonstrated significant biological activities, particularly as antifungal and antiviral agents. mdpi.comnih.gov

Antifungal Agents

Inspired by established antifungal agents like fenpropidin (B1672529) and amorolfine (B1665469), which contain piperidine or morpholine (B109124) rings, researchers have explored 4-aminopiperidines as a novel class of antifungals. mdpi.comresearchgate.netresearchgate.net These investigations have yielded compounds with remarkable antifungal activity. mdpi.com

Inhibition of Ergosterol (B1671047) Biosynthesis (e.g., Sterol C14-reductase, Sterol C8-isomerase)

The primary mechanism of action for the antifungal activity of 4-aminopiperidine derivatives is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. mdpi.commdpi.com These compounds specifically target and inhibit two key enzymes in the post-squalene part of this pathway: sterol C14-reductase and sterol C8-isomerase. mdpi.com The inhibition of these enzymes disrupts the production of ergosterol, leading to altered membrane permeability and fluidity, which ultimately inhibits fungal growth. mdpi.commdpi.com Certain compounds, such as 1-benzyl-N-dodecylpiperidin-4-amine (compound 2b) and N-dodecyl-1-phenethylpiperidin-4-amine (compound 3b), have been identified as potent inhibitors of both sterol C14-reductase and sterol C8-isomerase. mdpi.com

Activity against Clinically Relevant Fungal Isolates (e.g., Aspergillus spp., Candida spp., Mucormycetes)

A significant number of synthesized 4-aminopiperidine derivatives have been tested against a panel of clinically important fungal isolates. mdpi.comresearchgate.net Several compounds demonstrated potent activity against various species of Aspergillus and Candida. mdpi.comresearchgate.net Notably, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine showed promising in vitro antifungal activity against these species, with some derivatives exhibiting fungicidal, not just fungistatic, effects. mdpi.com The activity of these compounds was found to be comparable to or, in some cases, better than approved antifungal drugs like amorolfine and voriconazole. mdpi.com Structure-activity relationship (SAR) analyses revealed that combining a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long alkyl chain, specifically an n-dodecyl residue, at the 4-amino position is highly beneficial for antifungal potency. mdpi.com

| Compound | Target Organism | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| N-dodecyl-1-phenethylpiperidin-4-amine (3b) | Candida spp. | 1–4 | mdpi.com |

| N-dodecyl-1-phenethylpiperidin-4-amine (3b) | Aspergillus spp. | 1–8 | mdpi.com |

| 1-benzyl-N-dodecylpiperidin-4-amine (2b) | Candida spp. | 2–16 | mdpi.com |

| 1-benzyl-N-dodecylpiperidin-4-amine (2b) | Aspergillus spp. | 2–8 | mdpi.com |

Antiviral Properties (e.g., Hepatitis C Virus, Cytomegalovirus)

The 4-aminopiperidine scaffold has also been identified as a promising starting point for the development of antiviral agents, particularly against the Hepatitis C Virus (HCV). nih.gov

Inhibition of Viral Assembly and Replication

Research has led to the discovery of 4-aminopiperidine (4AP) derivatives that potently inhibit the HCV life cycle. nih.gov The mechanism of action for this chemotype is the inhibition of the assembly and release of infectious viral particles. nih.gov Unlike many direct-acting antivirals (DAAs) that target viral replication enzymes, these compounds are effective at stages following viral replication. nih.gov A high-throughput screening identified initial hit compounds with low micromolar efficacy in HCV cell culture assays. nih.gov Subsequent optimization led to derivatives with increased potency and improved metabolic profiles. nih.gov These compounds have also been shown to act synergistically with approved DAAs, suggesting a potential role in combination therapies. nih.gov

| Compound | Target | EC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|---|

| 4-aminopiperidine screening hit (Compound 1) | HCV Assembly | 2.57 | Inhibits assembly and release of infectious HCV | nih.gov |

Anticancer Activity

Derivatives of this compound have emerged as a significant class of compounds in the search for novel anticancer agents. Their structural framework allows for diverse modifications, leading to the development of molecules with potent cytotoxic effects against various cancer cell lines.

Cytotoxicity in Carcinoma Cell Lines

Research has demonstrated that derivatives of 3,5-bis(arylidene)-4-piperidone, a related structural class, exhibit considerable cytotoxicity. For instance, novel aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives have shown significant growth inhibition, with GI50 values ranging from 0.15 to 0.28 μM against HeLa and HCT116 cancer cell lines. acs.org One of the most active compounds in this series had a mean GI50 of 0.15 μM. acs.org

Furthermore, two novel piperidone compounds, 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (2608) and 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610), were found to be cytotoxic to a range of human cancer cell lines, including breast, pancreatic, leukemia, lymphoma, and colon cancers, with cytotoxic concentrations (CC50) in the low micromolar to nanomolar range. nih.gov Specifically, acute lymphoblastic lymphoma and colon cancer cell lines showed high sensitivity to these compounds. nih.gov

Studies on other piperidone derivatives have also revealed potent antiproliferative properties against HCT116 (colon) and MCF7 (breast) cancer cell lines, with some compounds showing greater efficacy than standard drugs like 5-fluorouracil (B62378) and sunitinib (B231). rsc.org The cytotoxicity of these compounds is often selective, with less impact on non-malignant cells. For example, certain 4-piperidone-1-carboxamides were potent against HCT116, MCF7, and A431 (skin) cancer cell lines while being safe for non-cancerous RPE1 cells. rsc.org

The table below summarizes the cytotoxic activity of selected 4-piperidone (B1582916) derivatives in various carcinoma cell lines.

| Compound/Derivative Class | Cell Line(s) | Activity (GI50/CC50) | Reference |

| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidones | HeLa, HCT116 | 0.15–0.28 μM | acs.org |

| 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (2608) | Lymphoma, Colon | Low μM to nM range | nih.gov |

| 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610) | Lymphoma, Colon | Low μM to nM range | nih.gov |

| 4-piperidone-1-carboxamides | HCT116, MCF7, A431 | More potent than 5-fluorouracil | rsc.org |

| 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones | HCT116, MCF7 | More potent than sunitinib and 5-fluorouracil | rsc.org |

Mechanisms of Apoptosis Induction (e.g., Bax/Bcl-2 modulation)

A key mechanism through which 4-piperidone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often achieved by modulating the expression of key regulatory proteins, particularly those in the Bcl-2 family.

The Bcl-2 family of proteins includes both pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). The ratio of these proteins is critical in determining a cell's fate. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis.

Studies on curcumin (B1669340) analogs, which share structural similarities with some piperidone derivatives, have shown that these compounds can inhibit the expression of anti-apoptotic markers like Bcl-2, Bcl-xL, and survivin, while up-regulating pro-apoptotic markers such as Bax and BID. nih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, a family of proteases that execute the apoptotic process.

For example, the curcumin analog CLEFMA induces apoptosis by promoting the cleavage of caspases 3 and 9, as well as PARP. nih.gov Similarly, another analog, 3, was found to significantly regulate the PI3k/Akt and both intrinsic and extrinsic apoptotic pathways by inhibiting Bcl-2 and inducing p53, Bax, cytochrome c, and Apaf-1. nih.gov

The novel piperidone compounds 2608 and 2610 were also found to induce apoptosis via the intrinsic pathway. nih.gov Their mechanism involves the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspase-3/7. nih.gov Furthermore, these compounds were shown to cause DNA fragmentation. nih.gov

Some piperidone derivatives are also believed to act as proteasome inhibitors. acs.orgnih.gov The proteasome is a cellular complex responsible for degrading ubiquitinated proteins. By inhibiting the proteasome, these compounds cause an accumulation of poly-ubiquitinated proteins, which can trigger apoptosis. nih.gov

The table below details the mechanisms of apoptosis induction for various 4-piperidone derivatives.

| Compound/Derivative | Mechanism of Apoptosis Induction | Key Molecular Targets | Reference |

| CLEFMA (Curcumin analog) | Up-regulation of pro-apoptotic proteins, down-regulation of anti-apoptotic proteins, caspase cleavage | Bax, BID, Bcl-2, Bcl-xL, survivin, caspases 3/9, PARP | nih.gov |

| Curcumin Analog 3 | Inhibition of Bcl-2, induction of p53 and pro-apoptotic factors | Bcl-2, p53, Bax, cytochrome c, Apaf-1 | nih.gov |

| Compounds 2608 and 2610 | ROS accumulation, mitochondrial depolarization, caspase activation, DNA fragmentation, proteasome inhibition | Caspase-3/7 | nih.gov |

| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidones | Proteasome inhibition | Proteasome | acs.org |

Neurological and Central Nervous System Applications

Beyond their anticancer potential, derivatives of this compound have shown promise in the realm of neurological and central nervous system (CNS) disorders. Their ability to cross the blood-brain barrier and interact with various neural targets makes them attractive candidates for developing new therapies.

Cognition Enhancement

Certain 4-aminopiperidine derivatives have been identified as potent cognition-enhancing drugs. nih.gov By modifying the structure of existing nootropic agents, researchers have developed 4-aminopiperidine analogs that demonstrate high activity in preclinical models of cognition. nih.govunifi.it

One particular compound was found to be active at a very low dose (0.01 mg/kg, ip) in the mouse passive avoidance test, a model used to assess learning and memory. nih.govunifi.it This level of potency suggests that such compounds could be promising leads for the development of treatments for cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease. nih.gov The cognition-enhancing effects of these compounds are thought to be mediated, at least in part, through the modulation of AMPA receptors. nih.gov

Analgesic Potential

The piperidine scaffold is a well-established pharmacophore in the development of analgesic drugs. nih.govresearchgate.net Several derivatives of 4-aminopiperidine have been synthesized and evaluated for their pain-relieving properties. nih.govbiomedpharmajournal.org

For example, guanidinium (B1211019) and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides have shown high affinity for mu-opioid receptors and demonstrated moderate analgesic effects in hot plate and writhing tests. nih.gov In vitro studies confirmed that these compounds act as mu-opioid agonists. nih.gov

Another area of investigation involves fentanyl-related compounds, which are potent analgesics. nih.gov Modifications to the 4-anilidopiperidine core of fentanyl have led to the discovery of compounds with exceptionally high analgesic potency, some being thousands of times more potent than morphine. nih.gov

Neuroprotective Effects

Preliminary research suggests that piperidine derivatives may possess neuroprotective properties. Studies have indicated that these compounds can protect neuronal cells from oxidative stress, a key factor in the pathology of many neurodegenerative diseases.

For instance, newly synthesized derivatives of 4-aminopyridine (B3432731) have been shown to have a protective effect in a mouse model of demyelination, a process that damages the protective sheath around nerve fibers and is a hallmark of multiple sclerosis. nih.gov In this model, the compounds were able to reverse the effects of the demyelinating agent cuprizone (B1210641) and improve memory processes in the treated mice. nih.gov The number of mature oligodendrocytes, the cells responsible for producing myelin, was also closer to normal in the animals treated with these derivatives. nih.gov

Antimicrobial Properties

Derivatives of the piperidone core have been a focus of antimicrobial research, with modifications to the basic structure leading to compounds with significant antibacterial and antifungal properties. Research has shown that the introduction of specific functional groups can enhance the antimicrobial potency of these derivatives.

For instance, studies on related 4-piperidone compounds have revealed that substitutions on the piperidine ring and the amino group play a crucial role in their antimicrobial efficacy. The antibacterial activity of piperidone derivatives is suggested to be linked to the hydrophobic character of the molecules, which may lead to an unspecific interaction with protein thiol groups. tandfonline.com The introduction of a thiosemicarbazone moiety to the piperidin-4-one ring has been shown to significantly enhance antifungal activity compared to the parent piperidone. biomedpharmajournal.org

In a study of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives, the antibacterial activity of the synthesized compounds was found to be comparable to the standard drug ampicillin. biomedpharmajournal.org While the 4-piperidone precursors showed little to no antifungal activity, their thiosemicarbazone derivatives exhibited significant antifungal effects. biomedpharmajournal.org For example, certain oxime derivatives of 2,6-diaryl-3-methyl-4-piperidones have demonstrated potent antifungal activity against Aspergillus niger and Candida albicans. researchgate.net

The antimicrobial potential is further influenced by the nature of substituents on the aryl rings. Chloro-substituted piperidone derivatives have been associated with increased antibacterial potency, while methoxy-substituted compounds have shown better antifungal activity. tandfonline.com A series of bis-piperidone derivatives were screened for their antibacterial activity against several bacterial species, including Staphylococcus aureus, Klebsiella, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Enterobacter. ijabbr.com One of the tested compounds showed good activity against S. aureus, Klebsiella, and E. coli. ijabbr.com

Furthermore, the incorporation of a 4-aminopiperidine-4-carboxylic acid (Api) residue, a cyclic amino acid derivative, into antimicrobial peptides has been explored to enhance their resistance to digestive enzymes while maintaining antimicrobial activity. nih.gov Peptides incorporating the Api residue demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa. nih.gov

Table 1: Antimicrobial Activity of Selected Piperidone Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Activity | Reference(s) |

| Thiosemicarbazones of 2,6-diaryl-3-methyl-4-piperidones | Candida albicans | Significant antifungal activity | biomedpharmajournal.org |

| Oximes of 2,6-diaryl-3-methyl-4-piperidones | Aspergillus niger, Candida albicans | Potent antifungal activity | researchgate.net |

| Chloro-substituted piperidones | Bacteria | Increased antibacterial potency | tandfonline.com |

| Methoxy-substituted piperidones | Fungi | Better antifungal activity | tandfonline.com |

| Bis-piperidone derivatives | S. aureus, Klebsiella, E. coli | Good antibacterial activity | ijabbr.com |

| Peptides with 4-aminopiperidine-4-carboxylic acid | Gram-positive and Gram-negative bacteria | Potent antimicrobial activity | nih.gov |

| 3,5-bis-(chlorobenzylidene)-4-piperidones | Gram-positive bacteria | More effective against Gram-positive than Gram-negative | researchgate.net |

Other Predicted or Observed Biological Activities

Beyond their antimicrobial effects, this compound derivatives and related piperidone compounds have been investigated for a range of other pharmacological activities. The versatility of the piperidone scaffold allows for structural modifications that can target various biological pathways. researchgate.netrdd.edu.iq

Notably, derivatives of 4-piperidone have been explored for their potential as anticancer agents. researchgate.net For example, 3,5-bis(arylidene)-4-piperidone (BAP) derivatives with amino acid substitutions on the amino group of 4-piperidone have been shown to inhibit the ubiquitin-mediated protein degradation mechanism, acting as proteasome inhibitors and leading to cytotoxic effects in cancer cells. acs.org Some of these compounds have demonstrated significant antiproliferative properties against various cancer cell lines, including colon, breast, and skin cancers, with efficacy higher than some established chemotherapy drugs. nih.gov

The piperidine ring is a common structural feature in many pharmaceuticals, and its derivatives are used in over twenty drug classes, including analgesics, antipsychotics, and antihistamines. chemrevlett.com The core structure is also present in numerous alkaloids with known biological activity. chemrevlett.com

Furthermore, certain 4-aminopiperidine derivatives have been identified as novel antifungal agents that target the ergosterol biosynthesis pathway in fungi. mdpi.com Other reported biological activities for the broader class of piperidone derivatives include anti-inflammatory, antiviral, and central nervous system depressant effects. biomedpharmajournal.orgnih.gov

Table 2: Other Biological Activities of Piperidone Derivatives

| Derivative Class | Biological Activity | Predicted/Observed Effect | Reference(s) |

| 3,5-Bis(arylidene)-4-piperidone (BAP) derivatives | Anticancer | Proteasome inhibition, cytotoxicity in cancer cells | acs.org |

| N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | Anti-inflammatory | Inhibition of IL-6 and TNF-α | nih.gov |

| 4-Aminopiperidine derivatives | Antifungal | Inhibition of ergosterol biosynthesis | mdpi.com |

| General Piperidone derivatives | Various | Analgesic, antiviral, CNS depressant | biomedpharmajournal.org |

Mechanisms of Action at the Molecular and Cellular Level

The diverse biological activities of this compound derivatives are a direct consequence of their interactions with specific molecular targets within cells. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Target Identification and Validation

For the antifungal activity of certain 4-aminopiperidine derivatives, the molecular targets have been identified as key enzymes in the ergosterol biosynthesis pathway. mdpi.com Specifically, these compounds have been shown to inhibit sterol C14-reductase and sterol C8-isomerase, which are essential for fungal cell membrane integrity. mdpi.com The inhibition of these enzymes disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to fungal cell death.

In the context of anticancer activity, the 20S proteasome has been identified as a key target for certain 3,5-bis(arylidene)-4-piperidone (BAP) derivatives. acs.org The inhibition of the proteasome disrupts the normal degradation of cellular proteins, leading to an accumulation of regulatory proteins that can trigger apoptosis (programmed cell death) in cancer cells. acs.org The interaction is thought to involve a nucleophilic attack from the N-terminal threonine residue of the β-subunits of the proteasome on the carbonyl group of the piperidone derivative. acs.org

Molecular Interactions (e.g., hydrogen bonding, hydrophobic effects)

The binding of this compound derivatives to their molecular targets is governed by a variety of non-covalent interactions, including hydrogen bonding and hydrophobic effects. The piperidin-2-one core, with its amine and carbonyl groups, can act as both a hydrogen bond donor and acceptor.

In the case of proteasome inhibition by BAP derivatives, molecular docking studies have suggested that hydrogen bonding plays a critical role. acs.org The carbonyl group of the piperidone ring can form hydrogen bonds with the hydroxyl group of a threonine residue and the amino group of a glycine residue within the active site of the proteasome. acs.org Additionally, the amide group of the derivative can interact with an alanine residue, and the amino thiazole (B1198619) group can form a hydrogen bond with a serine residue. acs.org

Preclinical Development and Lead Optimization

The journey of a promising this compound derivative from a laboratory discovery to a potential clinical candidate involves extensive preclinical development and lead optimization. This phase aims to enhance the efficacy, selectivity, and pharmacokinetic properties of the lead compound.

In Vitro and In Vivo Efficacy Studies

Initial screening of this compound derivatives is typically conducted through in vitro assays to determine their biological activity against specific targets or cell lines. For antimicrobial candidates, this involves determining the minimum inhibitory concentration (MIC) against a panel of relevant bacterial and fungal strains. biomedpharmajournal.orgmdpi.com For anticancer derivatives, in vitro efficacy is often assessed by measuring their cytotoxicity (e.g., GI50 values) against various cancer cell lines. acs.org

For example, a library of over 30 novel 4-aminopiperidines was synthesized and screened for antifungal activity, leading to the identification of two lead compounds with potent activity against clinically relevant fungal species, including Candida and Aspergillus. mdpi.com In another study, aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives showed GI50 values in the low micromolar range against HeLa and HCT116 cancer cell lines. acs.org

Promising candidates from in vitro studies are then advanced to in vivo models to evaluate their efficacy and tolerability in a living organism. For antifungal derivatives, this might involve testing in a Galleria mellonella larvae model, which is an alternative to mammalian models for preliminary in vivo toxicity and efficacy assessment. mdpi.com For anticancer compounds, in vivo efficacy can be evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice. One study showed that a hydroxyl-substituted BAP derivative could effectively suppress the growth of HepG2 xenografts in vivo without causing apparent changes in body weight, indicating good tolerability. nih.gov

Table 3: Preclinical Data for Selected Piperidone Derivatives

| Compound/Derivative Class | Study Type | Model | Key Findings | Reference(s) |

| 4-Aminopiperidine derivatives | In vitro | Candida spp., Aspergillus spp. | Potent antifungal activity | mdpi.com |

| 4-Aminopiperidine derivatives | In vivo | Galleria mellonella larvae | Evaluation of toxicity | mdpi.com |

| Aminothiazolylacetamido-substituted BAPs | In vitro | HeLa, HCT116 cancer cell lines | GI50 values in the range of 0.15–0.28 μM | acs.org |

| Hydroxyl-substituted BAP derivative | In vivo | HepG2 xenograft in mice | Effective tumor growth suppression | nih.gov |

Pharmacokinetic and Pharmacodynamic Considerations

The therapeutic potential of this compound derivatives is intrinsically linked to their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The core piperidone structure allows for extensive chemical modification, which in turn modulates these properties.

Pharmacokinetics:

The metabolism, absorption, and stability of piperidone-based compounds are critical areas of investigation. For instance, 2-piperidone (B129406) itself has been identified as a potential substrate for the cytochrome P450 enzyme CYP2E1, a key enzyme in xenobiotic metabolism. nih.gov Studies in mouse models have shown that the abundance of 2-piperidone is significantly higher in Cyp2e1-null mice compared to wild-type mice, suggesting that CYP2E1 is involved in its metabolism. nih.gov The biogenesis of 2-piperidone can also be influenced by diet, as its precursor, cadaverine, can be metabolized to 2-piperidone through the action of amine oxidases. nih.gov

The limited clinical application of natural compounds like curcumin, which suffers from poor solubility, pH instability, rapid elimination, and poor absorption, has driven the development of 3,5-bis(ylidene)-4-piperidone scaffolds as mimics with potentially improved pharmacokinetic properties. rsc.orgdiva-portal.org Modifications to the piperidine ring, particularly at the N-atom, can modulate lipophilicity and polarity, which directly impacts the pharmacokinetic profile of the ligands. nih.gov For example, certain aminoethyl-substituted piperidine derivatives have been noted for their low lipophilicity, which can be a desirable trait for improving ligand efficiency. nih.gov

Pharmacodynamics:

The mechanisms of action for this compound derivatives are diverse, with many exhibiting activity through the modulation of key cellular pathways involved in cancer and other diseases. A prominent mechanism for several cytotoxic derivatives is the inhibition of the proteasome. acs.orgnih.gov For instance, aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives are believed to inhibit the ubiquitin-mediated protein degradation mechanism. acs.orgnih.gov In silico docking studies suggest a nucleophilic attack from an N-terminal threonine residue of the proteasome's β-subunits to the carbonyl group of the piperidone compounds. acs.orgnih.gov

Another well-documented pharmacodynamic effect is the induction of apoptosis. nih.govtandfonline.com Certain hydroxyl-substituted double Schiff-base 4-piperidone derivatives have been shown to promote cell apoptosis by up-regulating the pro-apoptotic Bax protein and down-regulating the anti-apoptotic Bcl-2 protein. tandfonline.comnih.gov Molecular docking studies confirmed that these compounds can bind to the active site of the Bcl-2 protein. tandfonline.com Other piperidone derivatives induce apoptosis via the intrinsic pathway, characterized by the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspase-3/7. nih.gov